Cas no 2138516-96-6 ([5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine)

[5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine is a pyrimidine derivative characterized by its trichloromethyl and aminomethyl functional groups. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites, which enable further functionalization. The trichloromethyl group enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the aminomethyl moiety offers versatility for derivatization. Its pyrimidine core contributes to stability and compatibility with heterocyclic chemistry applications. The compound's structural features make it suitable for exploring biologically active molecules, particularly in antimicrobial or antiviral research. Proper handling is required due to the presence of reactive functional groups. Storage should be under inert conditions to maintain stability.
[5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine structure
2138516-96-6 structure
Product name:[5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
CAS No:2138516-96-6
MF:C7H8Cl3N3
Molecular Weight:240.517518043518
CID:6268768
PubChem ID:165955211

[5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine 化学的及び物理的性質

名前と識別子

    • [5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
    • EN300-790262
    • 2138516-96-6
    • [5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
    • インチ: 1S/C7H8Cl3N3/c1-4-3-12-6(7(8,9)10)13-5(4)2-11/h3H,2,11H2,1H3
    • InChIKey: PHZVHEHQKQXDQL-UHFFFAOYSA-N
    • SMILES: ClC(C1=NC=C(C)C(CN)=N1)(Cl)Cl

計算された属性

  • 精确分子量: 238.978380g/mol
  • 同位素质量: 238.978380g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 171
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 51.8Ų

[5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-790262-1.0g
[5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
2138516-96-6 95.0%
1.0g
$1256.0 2025-02-22
Enamine
EN300-790262-0.5g
[5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
2138516-96-6 95.0%
0.5g
$1207.0 2025-02-22
Enamine
EN300-790262-2.5g
[5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
2138516-96-6 95.0%
2.5g
$2464.0 2025-02-22
Enamine
EN300-790262-0.25g
[5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
2138516-96-6 95.0%
0.25g
$1156.0 2025-02-22
Enamine
EN300-790262-5.0g
[5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
2138516-96-6 95.0%
5.0g
$3645.0 2025-02-22
Enamine
EN300-790262-10.0g
[5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
2138516-96-6 95.0%
10.0g
$5405.0 2025-02-22
Enamine
EN300-790262-0.05g
[5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
2138516-96-6 95.0%
0.05g
$1056.0 2025-02-22
Enamine
EN300-790262-0.1g
[5-methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine
2138516-96-6 95.0%
0.1g
$1106.0 2025-02-22

[5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine 関連文献

[5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamineに関する追加情報

5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine: A Comprehensive Overview

The compound [5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine (CAS No. 2138516-96-6) is a highly specialized organic compound with significant applications in various scientific and industrial domains. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and chemical versatility. The structure of this compound is characterized by a pyrimidine ring system substituted with a methyl group at position 5, a trichloromethyl group at position 2, and an amine group attached to the 4-position via a methylene bridge.

Recent studies have highlighted the potential of [5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. The trichloromethyl group introduces significant electron-withdrawing effects, which can enhance the compound's reactivity and selectivity in various biochemical environments. This makes it an attractive candidate for designing drugs targeting specific cellular pathways or enzymes.

One of the most intriguing aspects of this compound is its ability to participate in nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups on the pyrimidine ring facilitates such reactions, making it a valuable substrate for synthesizing more complex molecules. Recent research has demonstrated that this compound can serve as an intermediate in the synthesis of heterocyclic compounds with potential antiviral and anticancer properties.

In terms of synthesis, [5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine can be prepared through a variety of methods, including nucleophilic aromatic substitution, Ullmann coupling, and Stille coupling reactions. These methods have been optimized in recent studies to improve yield and purity, making the compound more accessible for large-scale production and application.

The chemical stability of this compound is another area of interest. Studies have shown that [5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine exhibits remarkable thermal stability under certain conditions, which is crucial for its use in high-temperature industrial processes or as a stabilizer in pharmaceutical formulations.

From an environmental perspective, understanding the degradation pathways of [5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine is essential for assessing its ecological impact. Recent investigations have revealed that this compound undergoes hydrolysis under alkaline conditions, leading to the formation of less hazardous byproducts. This information is critical for ensuring safe disposal practices and minimizing environmental contamination.

In conclusion, [5-Methyl-2-(trichloromethyl)pyrimidin-4-yl]methanamine (CAS No. 2138516-96-6) stands out as a versatile and promising compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific innovations.

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